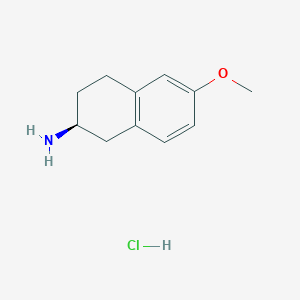

(S)-6-methoxy-2-aminotetralin hydrochloride

Description

Significance of Aminotetralin Derivatives in Contemporary Medicinal Chemistry Research

Aminotetralin derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they possess a molecular framework that is able to bind to multiple biological targets. This versatility has made them a focal point for the development of novel therapeutic agents. Their rigid bicyclic structure, which incorporates a phenyl ring fused to a cyclohexane ring with an amino substituent, serves as a constrained analog of phenylethylamine, a core feature of many neurotransmitters.

The primary significance of aminotetralin derivatives lies in their interaction with monoamine neurotransmitter systems, particularly as agonists and antagonists for dopamine (B1211576) and serotonin (B10506) receptors. axonmedchem.com By modifying the substitution pattern on the aromatic ring and the amine group, researchers can fine-tune the affinity and selectivity of these compounds for specific receptor subtypes. This has led to the investigation of aminotetralin derivatives for a wide range of neurological and psychiatric disorders.

Furthermore, the applications of aminotetralin derivatives have expanded beyond their initial focus on dopamine and serotonin receptors. Research has demonstrated their potential as antifungal agents and their interaction with other receptor systems, highlighting the broad therapeutic potential of this chemical class. The stereochemistry of these molecules is also of paramount importance, with different enantiomers often exhibiting distinct pharmacological profiles.

Historical Trajectory and Evolution of (S)-6-methoxy-2-aminotetralin hydrochloride in Chemical and Biological Research

The historical development of aminotetralin research is rooted in the exploration of centrally acting stimulants and their mechanisms of action. Early investigations focused on the parent compound, 2-aminotetralin, and its effects on the release and reuptake of neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin.

A pivotal moment in the evolution of aminotetralin research was the discovery that hydroxylated derivatives, such as those with hydroxyl groups at the 5, 6, 7, or 8 positions of the aromatic ring, showed potent and selective activity at dopamine and serotonin receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) emerged as a potent and selective 5-HT1A receptor agonist, becoming a standard tool in pharmacological research.

This led to a surge in the synthesis and evaluation of a vast array of aminotetralin analogs, with researchers systematically exploring the impact of different substituents on receptor affinity and functional activity. The methoxy (B1213986) group, as seen in this compound, is a common modification in medicinal chemistry used to alter a compound's electronic properties and its ability to interact with biological targets. While the specific historical research trajectory of the 6-methoxy isomer is not as well-documented as other derivatives, its synthesis and study are a logical extension of the broader exploration of the aminotetralin scaffold. The continued interest in this class of compounds suggests that even less-studied isomers may hold potential for future drug discovery efforts.

Below is a table summarizing key milestones in the research of aminotetralin derivatives:

| Decade | Key Research Focus | Notable Derivatives | Significance |

| 1970s | Exploration of stimulant properties and monoamine interactions. | 2-Aminotetralin | Foundation for understanding the basic pharmacology of the aminotetralin scaffold. |

| 1980s | Discovery of potent and selective dopamine and serotonin receptor ligands. | 8-OH-DPAT, 5-OH-DPAT | Established aminotetralins as "privileged scaffolds" and key tools for neuroscience research. |

| 1990s-Present | Development of subtype-selective ligands and exploration of new therapeutic applications. | Various N-substituted and ring-substituted analogs | Fine-tuning of pharmacological profiles for potential use in a wider range of disorders, including antifungal applications. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKCRQVOCWUPP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@H](CC2)N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 6 Methoxy 2 Aminotetralin Hydrochloride

Racemic Synthesis Approaches to Aminotetralin Scaffolds

The initial phase in many synthetic routes involves the creation of a racemic mixture of the 2-aminotetralin structure. This is generally accomplished through sequential reactions starting from accessible precursors, leading to the key intermediate, 6-methoxy-2-tetralone (B1345760), which is then converted to the racemic amine.

Precursor Chemistry: Synthesis of 6-methoxy-2-tetralone and Related Intermediates

Alternative approaches to 6-methoxy-2-tetralone include:

Birch Reduction: This method starts with 6-methoxy-2-naphthol, which undergoes a Birch reduction to yield the desired tetralone.

Oxidation of 6-methoxytetralin: Direct oxidation of 6-methoxytetralin can also produce the target ketone.

Curtius Reaction: Synthesis from 6-methoxy-3,4-dihydronaphthalenecarboxylic acid via the Curtius reaction provides another pathway.

These varied synthetic routes highlight the chemical versatility available to chemists for accessing this key intermediate.

Yield data not available for all methods in the reviewed literature.

Conventional Multi-Step Synthesis Pathways for Tetralin Derivatives

Once 6-methoxy-2-tetralone is obtained, the next step in a conventional racemic synthesis is the introduction of the amino group. The most common method for this transformation is reductive amination . nih.govmasterorganicchemistry.comjocpr.com This one-pot reaction involves treating the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. masterorganicchemistry.comjocpr.com

Enantioselective Synthesis and Chiral Resolution Techniques for (S)-6-methoxy-2-aminotetralin hydrochloride

To obtain the enantiomerically pure (S)-isomer, chemists employ two primary strategies: resolving the racemic mixture or synthesizing the target molecule directly using asymmetric methods.

Diastereomeric Salt Formation for Chiral Resolution

Chiral resolution is a classical and widely used technique for separating enantiomers. wikipedia.orgpharmtech.com The process relies on reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for amines include acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. pharmtech.comlibretexts.org The procedure involves dissolving the racemic 6-methoxy-2-aminotetralin and the chosen chiral acid in a suitable solvent. By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomeric salt will preferentially crystallize out of the solution. wikipedia.org This salt, now enriched in one enantiomer, can be separated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base. To achieve high enantiomeric purity, multiple recrystallization steps may be necessary. ulisboa.pt The final step involves converting the purified (S)-amine into its hydrochloride salt.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Chiral Acid | wikipedia.orglibretexts.org |

| Mandelic Acid | Chiral Acid | libretexts.orgresearchgate.net |

| Camphorsulfonic Acid | Chiral Acid | pharmtech.com |

Asymmetric Catalysis in Stereoselective Aminotetralin Synthesis

Modern synthetic chemistry increasingly favors asymmetric catalysis, which creates the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. acs.org Transition metal-catalyzed direct asymmetric reductive amination (DARA) is a powerful strategy for producing enantiomerically enriched primary amines from ketones. acs.orgacs.orgliv.ac.uk

This approach utilizes a chiral catalyst, often based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP derivatives). acs.orgacs.org In this one-pot process, 6-methoxy-2-tetralone reacts with an ammonia source in the presence of the chiral catalyst and a reducing agent (commonly hydrogen gas). The catalyst directs the reaction in a way that preferentially forms the (S)-enantiomer of the aminotetralin. acs.org Significant research has focused on developing highly active and selective catalysts that can provide the target amine in high yield and with excellent enantiomeric excess (ee). acs.org This method is highly efficient and atom-economical, representing a more sustainable alternative to classical resolution. jocpr.com

Optimization Strategies for Synthetic Yields and Enantiomeric Purity

The synthesis of this compound with high chemical yield and exceptional enantiomeric purity is a critical focus of research. Optimization strategies have primarily centered on two distinct approaches: the resolution of a racemic mixture and asymmetric synthesis.

A widely utilized method involves the classical resolution of racemic 2-amino-5-methoxytetralin. This technique employs a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for the selective crystallization of the desired (S)-enantiomer's salt. Subsequent treatment of the purified diastereomeric salt liberates the enantiomerically pure amine, which is then converted to its hydrochloride salt. This method has been demonstrated to produce (S)-2-amino-5-methoxytetralin hydrochloride with an enantiomeric excess (ee) of 99.7%. While effective in achieving high purity, the theoretical maximum yield for this resolution step is 50%, as the other half of the material is the unwanted (R)-enantiomer.

| Strategy | Key Reagents | Reported Yield | Reported Enantiomeric Purity (ee) |

| Classical Resolution | (±)-2-amino-5-methoxytetralin, (S)-(+)-mandelic acid | 29% (overall from racemic HCl salt) acs.org | 99.7% |

| Asymmetric Induction | 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine, Pd/C catalyst | ~68.7% google.com | 99.9% google.com |

Process Development and Scalability Considerations for Research-Grade Materials

The transition from a laboratory-scale synthesis to the production of larger, research-grade quantities of this compound requires careful consideration of process efficiency, cost-effectiveness, and safety. The choice between racemic resolution and asymmetric synthesis has significant implications for scalability.

Process parameters for the asymmetric route have been defined, including reaction temperatures ranging from -30°C to 120°C for different steps, and the use of solvents like tetrahydrofuran, ethanol, and methanol. google.com The catalytic reduction step typically employs a palladium-carbon catalyst (Pd/C or Pd(OH)₂/C). google.com The development of a robust and scalable process would involve optimizing these parameters, such as catalyst loading, reaction times, and purification methods (e.g., crystallization conditions for the final hydrochloride salt) to ensure consistent quality and yield on a larger scale. The formation of the final hydrochloride salt is typically achieved using agents like ethyl ether-HCl or ethyl acetate-HCl. google.com

Stereochemical Investigations and Chiral Purity Analysis of S 6 Methoxy 2 Aminotetralin Hydrochloride

Advanced Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of chiral purity, is paramount in the pharmaceutical sciences. For chiral molecules like 6-methoxy-2-aminotetralin, advanced analytical techniques are employed to separate and quantify the individual (S)- and (R)-enantiomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose, utilizing a chiral environment to differentiate between enantiomers. ijrpr.comresearcher.liferesearchgate.net

Chiral Chromatography: This technique directly separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). ijrpr.com The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. researchgate.net The choice of CSP is critical and is often based on the functional groups of the analyte. For primary amines like 6-methoxy-2-aminotetralin, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantioselectivity. ijrpr.comwindows.net Protein-based CSPs, like those using α1-acid glycoprotein (B1211001) (AGP), are also particularly useful for the separation of basic compounds. ijrpr.com

Derivatization Methods: An alternative, indirect approach involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques like reversed-phase HPLC. wikipedia.orgnih.gov For primary amines, a variety of CDAs are available. OPA (o-phthalaldehyde) in conjunction with a chiral thiol, such as N-isobutyryl-l-cysteine (IBLC), can be used to form fluorescent diastereomeric isoindoles. nih.gov Another widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA), which reacts with the primary amine to form stable diastereomers that can be readily separated and quantified. nih.gov

| Technique | Principle | Examples of Reagents/Phases | Detection Method |

|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based CSPs (e.g., Cellulose, Amylose derivatives); Protein-based CSPs (e.g., AGP). ijrpr.com | UV, Fluorescence, Circular Dichroism (CD). heraldopenaccess.us |

| Derivatization followed by HPLC (Indirect) | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. wikipedia.org | Marfey's Reagent (FDAA); OPA with chiral thiols (e.g., IBLC); GITC; S-NIFE. nih.gov | UV, Fluorescence, Mass Spectrometry (MS). nih.govresearchgate.net |

Influence of Absolute Stereochemistry on Biological Recognition and Interaction Profiles

The absolute stereochemistry of a chiral molecule is a critical determinant of its biological activity. Therapeutic targets, such as receptors and enzymes, are themselves chiral and can exhibit a high degree of stereoselectivity, leading to significant differences in binding affinity and functional activity between enantiomers. acs.org

In the case of 2-aminotetralin derivatives, the stereochemistry at the C(2) position plays a pivotal role in receptor recognition and binding affinity, particularly at serotonin (B10506) (5-HT) receptors. acs.org Research on a series of 5-substituted-2-aminotetralins (5-SATs) has demonstrated that the (S)-configuration at the C(2) position confers substantially higher binding affinity compared to the (R)-enantiomer at several 5-HT₁ receptor subtypes. acs.org Specifically, the (S)-enantiomers show a 35- to 1000-fold greater affinity for the 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors. acs.org This pronounced stereoselectivity highlights that the precise orientation of the amine group, dictated by the (S)-configuration, is essential for optimal interaction with the binding pocket of these receptors. acs.org

This stereoselective preference suggests that the C(2) stereochemistry is a key molecular factor governing the biological recognition of these ligands. acs.org The interaction is believed to involve the basic nitrogen of the aminotetralin, which is a common feature for ligands targeting aminergic G-protein coupled receptors (GPCRs), engaging with a highly conserved aspartic acid residue within the receptor's transmembrane domain. acs.org The superior affinity of the (S)-enantiomer indicates that its spatial arrangement allows for a more favorable and stable interaction with the chiral environment of the receptor's active site compared to its (R)-mirror image.

| Receptor Subtype | Stereochemical Preference | Approximate Fold-Increase in Affinity for (S)- vs. (R)-Enantiomer |

|---|---|---|

| 5-HT₁ₐ | (S) > (R) | 35- to 1000-fold. acs.org |

| 5-HT₁ₑ | (S) > (R) | 35- to 1000-fold. acs.org |

| 5-HT₁ₒ | (S) > (R) | 35- to 1000-fold. acs.org |

Structure Activity Relationship Sar Studies of S 6 Methoxy 2 Aminotetralin Hydrochloride and Its Analogs

Conformational Analysis and Molecular Determinants Governing Ligand-Receptor Interactions

The three-dimensional conformation of (S)-6-methoxy-2-aminotetralin hydrochloride is a critical determinant of its interaction with biological targets. The tetralin ring system is not planar, and the stereochemistry at the C2 position, bearing the amino group, profoundly influences the spatial orientation of key pharmacophoric features. The (S)-enantiomer is often associated with higher affinity for specific receptors compared to its (R)-counterpart, highlighting the stereoselective nature of these interactions.

Molecular modeling and dynamics simulations of related aminotetralin analogs have provided insights into the crucial interactions within receptor binding pockets. For aminergic G-protein coupled receptors (GPCRs), a conserved aspartate residue in transmembrane helix 3 (TM3) typically forms a key ionic bond with the protonated amine of the ligand. The precise positioning of this amine, dictated by the conformational preference of the tetralin ring and the stereochemistry at C2, is paramount for effective binding and receptor activation.

Impact of Aromatic and Amine Substituents on Receptor Binding Affinity and Selectivity

The pharmacological profile of the 2-aminotetralin scaffold is highly tunable through modifications to both the aromatic ring and the amine substituent. The position and nature of substituents on the aromatic moiety, as well as the size and character of the groups attached to the nitrogen atom, play a pivotal role in determining receptor binding affinity and selectivity.

Aromatic Substitution: The placement of the methoxy (B1213986) group at the 6-position is significant. In the broader class of aminotetralins, the position of hydroxyl or methoxy groups on the aromatic ring is known to direct selectivity towards different receptor families, such as dopaminergic, serotonergic, or adrenergic receptors. For example, in a series of C1-methyl-substituted derivatives of the potent dopamine (B1211576) receptor agonist 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), O-methylation of the C5-oxygenated (1S,2R)-2-amino-1-methyltetralin derivatives was found to increase their dopamine receptor antagonistic activity. nih.gov This suggests that even subtle changes, such as the position of the methoxy group from C5 to C6, can have a profound impact on the pharmacological outcome.

Amine Substitution: Alterations to the amine group at the C2 position are a common strategy to modulate receptor affinity and selectivity. Increasing the steric bulk of the N-substituents can influence the ligand's ability to fit into the binding pocket and can also affect its selectivity profile. For instance, in a study of 5-substituted-2-aminotetralins at α2A and α2C-adrenergic receptors, C(2)-N,N-dipropylamine analogues generally displayed lower affinity compared to C(2)-N,N-dimethylamine and pyrrolidine (B122466) analogues. acs.org The C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine analogues showed a 3-5 fold selectivity for the α2AR over the α2CR, whereas the C(2)-pyrrolidine analogue exhibited no such selectivity. acs.org These findings underscore the importance of the amine substituent in fine-tuning receptor interactions.

Strategic Derivatization for Modulating Pharmacological Profiles

Building upon the foundational SAR principles, strategic derivatization of the (S)-6-methoxy-2-aminotetralin scaffold can be employed to further refine its pharmacological properties. This can involve the introduction of various functional groups at different positions to enhance affinity for a desired target, improve selectivity over off-targets, or alter the functional activity (e.g., from agonist to antagonist).

One common approach is the introduction of larger, often aromatic, substituents to explore potential accessory binding pockets within the receptor. For example, in the development of 5-substituted-2-aminotetralin ligands, the addition of a 2'-fluorophenyl group at the C5 position of a 2-(N,N-dimethylamino)tetralin core led to a compound with a novel pharmacological profile of α2AR agonism and α2CR inverse agonism. acs.orgnih.gov This highlights how strategic derivatization can lead to compounds with highly specific and potentially therapeutically valuable properties.

Another derivatization strategy involves modifying the amine substituent to create ligands with tailored selectivities. For instance, incorporating the amine into a heterocyclic ring system, such as a pyrrolidine or piperidine, can constrain its conformation and introduce new interaction points with the receptor.

Pharmacological Characterization in Preclinical Research Models

Receptor Binding and Functional Assays with Aminotetralin Ligands

The aminotetralin scaffold serves as a foundational structure for a variety of ligands targeting G-protein coupled receptors (GPCRs). The stereochemistry at the C2 position, along with substitutions on the aromatic ring and the amine group, dictates the affinity and selectivity for different receptor subtypes. The (S)-enantiomer consistently demonstrates distinct pharmacological properties compared to its (R)-counterpart.

Derivatives of the 2-aminotetralin structure have been developed as agonists for the serotonin (B10506) 5-HT1 receptor family. Due to high sequence homology among these subtypes, achieving selectivity is a significant challenge. Structure-based ligand design has been employed to explore how different substitutions on the 5-substituted-2-aminotetralin (5-SAT) chemotype influence binding and function at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

One key derivative, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), showed moderately selective affinity and agonist potency at 5-HT1B and 5-HT1D receptors over the 5-HT1A receptor. nih.govacs.org In contrast, another derivative, (2S)-PFPT, which features a larger pyrrolidine (B122466) moiety at the C2 position, displayed higher selectivity for the 5-HT1A receptor. nih.gov These differences in selectivity are attributed to interactions with key residues in the transmembrane domains of the receptors. acs.org For instance, molecular dynamics simulations suggest that the N,N-dimethylamine group of FPT forms a critical ionic interaction with a conserved aspartate residue (D3.32) in the binding pockets of 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

The functional activity of these ligands has been assessed by measuring their effects on cyclic adenosine (B11128) monophosphate (cAMP) accumulation in HEK cells expressing the respective receptor subtypes. The results confirm the agonist properties of these compounds at the 5-HT1 receptor family. nih.gov

Table 1: Functional Potency (EC50) and Efficacy (%Emax) of Aminotetralin Derivatives at 5-HT1 Receptor Subtypes

| Compound | 5-HT1A | 5-HT1B | 5-HT1D |

|---|---|---|---|

| (2S)-FPT | EC50: 16 nM, Emax: 95% | EC50: 3.1 nM, Emax: 98% | EC50: 3.4 nM, Emax: 99% |

| (2S)-PFPT | EC50: 1.1 nM, Emax: 98% | EC50: 17 nM, Emax: 96% | EC50: 22 nM, Emax: 98% |

Data sourced from functional assays measuring cAMP accumulation in HEK cells. nih.gov

The 2-aminotetralin structure is a well-established scaffold for dopamine (B1211576) receptor ligands. Research indicates that both 2R and 2S enantiomers of C5-oxygenated 2-aminotetralins can bind to dopamine receptors, but typically only the 2S enantiomers are capable of activating them. nih.gov Derivatives of 5-hydroxy-6-methyl-2-aminotetralin have demonstrated stimulant properties on dopaminergic receptors in both the central and peripheral nervous systems. nih.gov Specifically, (S)-(-)-5-methoxy-2-aminotetraline has been identified as a dopamine receptor agonist. axonmedchem.com The stereoselectivity is a critical factor, with the (S)-enantiomer of related compounds like 5-OH-DPAT being an active agonist at D2 and D3 receptors, while the (R)-enantiomer is a weak antagonist.

Recent studies have focused on a novel 5-substituted-2-aminotetralin (5-SAT) chemotype that exhibits diverse pharmacological activities at α2-adrenergic receptors (α2Rs). nih.govacs.org Drug discovery in this area is complicated by the high degree of homology between the α2A and α2C receptor subtypes. nih.gov Certain 5-SAT analogues, synthesized from precursors like (R)- or (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl, act as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors—a unique pharmacological profile. nih.govacs.org

For example, analogues with C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine substitutions show a 3- to 5-fold selectivity for binding to the α2A-adrenoceptor over the α2C-adrenoceptor. nih.govacs.org These compounds display high potency, with EC50 values below 2 nM, in assays measuring the inhibition of adenylyl cyclase. nih.gov

Table 2: Binding Affinity (Ki) of Aminotetralin Analogues at α2-Adrenergic Receptor Subtypes

| Compound Analogue | α2A-AR (Ki, nM) | α2C-AR (Ki, nM) |

|---|---|---|

| (2S)-CPT | 1.9 | 5.8 |

| (2S)-FPT | 1.8 | 6.5 |

| (2S)-DPAT | 15 | 73 |

| (2S)-DCPT | 13 | 42 |

| (2S)-PFPT | 1.9 | 1.9 |

Data from radioligand binding assays using [3H]Rauwolscine. nih.gov

In Vitro Cellular and Biochemical Studies

In vitro studies provide a deeper understanding of the molecular mechanisms underlying the interaction of aminotetralin ligands with their receptor targets, from the kinetics of the binding event to the subsequent intracellular signaling cascades.

The kinetics of ligand-receptor binding, including the association (k_on) and dissociation (k_off) rates, can provide insights into a compound's pharmacological activity that are not apparent from equilibrium binding affinity (Ki) alone. For dopamine receptor ligands based on the 2-aminotetralin scaffold, the difference in potency between enantiomers appears to be driven more by differences in their association rate constants than their dissociation rate constants.

Molecular dynamics (MD) simulations have been used to investigate the interaction between aminotetralin ligands and their target receptors over time. For the α2A- and α2C-adrenergic receptors, a 1.0 μs MD simulation was conducted to observe the conformational changes stabilized by ligand binding. nih.govacs.org This computational approach helps to understand the molecular basis for the observed functional activities, such as agonism versus inverse agonism. nih.gov

The functional consequences of receptor binding by aminotetralin ligands are typically investigated by measuring their impact on intracellular second messenger systems. The α2-adrenergic receptors and 5-HT1 serotonin receptors canonically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP). nih.govnih.gov Functional assays for ligands targeting these receptors often involve quantifying this reduction in cAMP levels in cells engineered to express the specific receptor subtype. nih.govnih.gov

Furthermore, molecular dynamics simulations provide a proxy for receptor activation by measuring changes in the distance between key conserved residues. For class A GPCRs, activation involves the disruption of an "ionic lock" between arginine and aspartate residues (R3.50 and D6.30). Simulations showed that for an α2A receptor bound to an agonist aminotetralin ligand, the distance between these residues increases over time, indicating the bond breaks and the receptor is activated. Conversely, for the α2C receptor bound to the same ligand (which acts as an inverse agonist at this subtype), the distance remains constant, suggesting the ionic lock remains intact and the receptor is in an inactive state. nih.govacs.org This provides a molecular-level view of the initial step in the signal transduction pathway. nih.gov

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| (S)-6-methoxy-2-aminotetralin hydrochloride | (2S)-1,2,3,4-Tetrahydro-6-methoxynaphthalen-2-amine hydrochloride |

| 5-OH-DPAT | 5-Hydroxy-2-(di-n-propylamino)tetralin |

| (2S)-FPT | (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |

| (2S)-PFPT | (S)-5-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalene |

| (2S)-CPT | (S)-5-(2-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |

| (2S)-DPAT | (S)-N,N-Dipropyl-5-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |

| (2S)-DCPT | (S)-5-(2-Chlorophenyl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

| [3H]Rauwolscine | A radiolabeled antagonist used in adrenergic receptor binding assays |

In Vivo Preclinical Animal Model Applications of Aminotetralin Derivatives

Modulation of Neurotransmitter Systems in Rodent Models

Research in rodent models indicates that 2-aminotetralin derivatives are potent agonists of the D-2 dopamine receptor. nih.gov This suggests that this compound likely exerts its effects primarily through the dopaminergic system. The activation of D2-like receptors, which includes D2, D3, and D4 subtypes, typically leads to an inhibition of adenylyl cyclase activity, which in turn reduces the production of the second messenger cyclic adenosine monophosphate (cAMP). biorxiv.org

Studies on various 2-aminotetralin derivatives have demonstrated their capacity to act as cerebral dopamine agonists, both after peripheral and direct intracerebral administration. acs.org While direct in vivo microdialysis data for this compound is limited, the general class of 2-aminotetralins has been shown to influence dopamine-related processes. For instance, some derivatives affect dopamine metabolism in the rat striatum. acs.org In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of awake animals, offering high temporal resolution. nih.govnih.govfrontiersin.orgdoi.org

The interaction between dopamine and serotonin systems is complex and crucial for regulating various behaviors. nih.govelifesciences.orgnih.gov For example, in dopamine transporter knockout mice, which exhibit hyperactivity, modulation of the serotonin 1B receptor can reverse some of the behavioral effects. nih.gov Lesions of the dopaminergic system have been shown to increase the excitability of serotonergic neurons in the dorsal raphe nucleus. elifesciences.org Given the potent D2 receptor agonism of aminotetralins, it is plausible that this compound could indirectly influence the serotonin system. However, without specific neurochemical studies, the precise effects on the balance between dopamine, serotonin, and norepinephrine (B1679862) remain to be fully elucidated.

Assessment of Behavioral Phenotypes in Animal Studies

The dopamine agonist properties of 2-aminotetralin derivatives are reflected in distinct behavioral phenotypes observed in animal studies. The administration of psychomotor stimulants that enhance dopamine signaling, such as amphetamine, typically leads to a dose-dependent increase in locomotor activity and, at higher doses, the emergence of stereotyped behaviors. nih.govnih.gov These behaviors can include repetitive sniffing, rearing, and head weaving. nih.gov

Given that this compound acts as a dopamine D2 receptor agonist, it is expected to produce similar behavioral effects in rodents. Studies with other 2-aminotetralin derivatives have confirmed their ability to induce dopamine-mediated behaviors. nih.gov For instance, dopamine D3 receptor mutant mice show a significantly greater increase in locomotor activity in response to amphetamine, highlighting the role of specific dopamine receptor subtypes in modulating these behaviors. nih.gov

Animal models of psychosis are often utilized to assess the behavioral effects of dopaminergic compounds. nih.govmdpi.comnih.govresearchgate.net These models can involve the administration of drugs like amphetamine or NMDA receptor antagonists to induce behaviors analogous to psychotic symptoms in humans. nih.govnih.gov The assessment of compounds like this compound in such models could provide insights into their potential antipsychotic or psychotomimetic properties, depending on their specific receptor profile and functional activity.

Below is an interactive table summarizing the expected behavioral effects of this compound based on its classification as a dopamine D2 agonist and findings from related compounds.

| Behavioral Parameter | Expected Effect | Rationale |

| Locomotor Activity | Increase | Stimulation of dopamine D2 receptors in motor circuits. |

| Stereotyped Behavior | Induction at higher doses | Intense stimulation of striatal dopamine pathways. |

| Social Interaction | Potential alteration | Dopaminergic modulation of social behavior circuits. |

| Prepulse Inhibition | Potential disruption | Dopaminergic overactivity is known to disrupt sensorimotor gating. |

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

The relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is crucial for understanding its therapeutic potential. oncodesign-services.comnih.govinnoserlaboratories.comtranspharmation.comnih.gov For this compound, a comprehensive PK/PD profile in animal models is essential but not extensively documented in publicly available literature.

Pharmacokinetic studies in rats for structurally related methoxy (B1213986) compounds have been conducted, providing some insights into potential metabolic pathways. nih.govnih.govresearchgate.net These studies often involve intravenous and oral administration to determine parameters such as bioavailability, clearance, half-life, and volume of distribution. nih.govnih.govresearchgate.net For central nervous system active drugs, it is also critical to determine brain penetration.

Pharmacodynamic studies would aim to correlate the plasma and brain concentrations of this compound with its behavioral and neurochemical effects. A key pharmacodynamic measure for a dopamine D2 receptor agonist is its receptor occupancy. There is a well-established relationship between the dose of a D2 antagonist, its receptor occupancy in the brain, and the emergence of extrapyramidal side effects. nih.gov For an agonist like this compound, determining the level of D2 receptor occupancy required to elicit specific behavioral responses would be a critical component of its pharmacodynamic profile.

The following table outlines key parameters that would be assessed in a comprehensive PK/PD study of this compound in a rodent model.

| PK/PD Parameter | Description | Importance |

| Pharmacokinetics (PK) | ||

| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Determines the efficiency of oral absorption. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Influences dosing frequency. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the duration of action. |

| Brain-to-Plasma Ratio | The ratio of the drug concentration in the brain to that in the plasma. | Indicates the ability of the drug to cross the blood-brain barrier. |

| Pharmacodynamics (PD) | ||

| Receptor Occupancy | The percentage of target receptors bound by the drug at a given dose. | Correlates drug exposure with target engagement. |

| EC50 for Behavioral Effects | The concentration of the drug that produces 50% of the maximal behavioral effect (e.g., increase in locomotor activity). | Defines the potency of the drug in vivo. |

| Time Course of Effects | The onset, peak, and duration of the pharmacological effects. | Relates the pharmacokinetic profile to the pharmacodynamic response. |

Computational Chemistry and Molecular Modeling of S 6 Methoxy 2 Aminotetralin Hydrochloride

Ligand-Receptor Docking Simulations for Binding Site Prediction

Ligand-receptor docking simulations are a cornerstone of computational drug design, utilized to predict the preferred binding orientation and affinity of a ligand to its receptor. For derivatives of the 2-aminotetralin scaffold, docking studies have been instrumental in elucidating their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and adrenergic receptors.

In studies of 5-substituted-2-aminotetralin (5-SAT) analogs, molecular docking has been employed to understand their binding at various serotonin 5-HT1 receptor subtypes. nih.gov These simulations, often performed using homology models built from crystal structures of related receptors, reveal key interactions between the ligands and amino acid residues within the binding pocket. For instance, the protonated amine of the aminotetralin core is consistently shown to form a crucial ionic bond with a conserved aspartate residue (D3.32) in the third transmembrane domain (TM3) of these receptors. nih.gov

Furthermore, docking studies can rationalize the observed selectivity of different aminotetralin derivatives. For example, the substitution pattern on the aromatic ring and the nature of the substituent on the amino group can significantly influence the binding mode and interactions with non-conserved residues, thereby conferring subtype selectivity. nih.gov In the case of certain 4-phenyl-2-dimethylaminotetralin (PAT) compounds, docking studies have highlighted the importance of a single amino acid difference between human and mouse 5-HT2A receptors in determining binding affinity. nih.gov A hydrogen bond formed between the 6-hydroxy group of a PAT analog and a serine residue at position 5.46 in the human receptor, which is an alanine in the mouse receptor, was predicted by docking and confirmed by mutagenesis studies. nih.gov

Table 1: Key Interacting Residues for Aminotetralin Scaffolds at Serotonin Receptors Identified Through Docking Simulations

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

| 5-HT1A | D3.32, Y5.38, S5.42, N7.39 | Ionic bond, Hydrogen bond, π-π stacking | nih.gov |

| 5-HT1B | D3.32, S5.42, T5.43 | Ionic bond, Hydrogen bond | nih.gov |

| 5-HT1D | D3.32, Y5.38 | Ionic bond, π-π stacking | nih.gov |

| 5-HT2A | D3.32, S5.46 | Ionic bond, Hydrogen bond | nih.gov |

| 5-HT7 | D3.32 | Ionic bond | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of conformational stability and the dynamics of interactions over time. MD simulations of aminotetralin derivatives bound to their target receptors have provided deeper insights into the binding process and the mechanism of receptor activation.

For 5-SAT analogs at 5-HT1 receptors, MD simulations of up to 1 microsecond have been performed to ensure the capture of significant conformational changes. nih.gov These simulations have confirmed the stability of the key ionic interaction with D3.32 and have revealed the dynamic nature of other interactions, such as hydrogen bonds and π-π stacking with aromatic residues like tyrosine. nih.gov The stability of these interactions over the simulation time is a good indicator of a plausible binding mode.

MD simulations have also been instrumental in understanding the molecular basis of the functional activity of aminotetralin ligands, such as whether they act as agonists or inverse agonists. For instance, at the α2A- and α2C-adrenergic receptors, MD simulations of a 5-SAT analog revealed conformational changes in the receptor that are consistent with its observed dual activity as an α2A agonist and an α2C inverse agonist. acs.org These simulations can track changes in the receptor structure, such as the outward movement of transmembrane helices, which are characteristic of receptor activation. acs.org

Table 2: Parameters from Molecular Dynamics Simulations of Aminotetralin Derivatives

| Ligand Scaffold | Receptor Target | Simulation Length | Key Findings | Reference |

| 5-substituted-2-aminotetralin (5-SAT) | 5-HT1A, 5-HT1B, 5-HT1D | Up to 1 µs | Stable ionic interaction with D3.32; dynamic hydrogen bonds and π-π stacking. | nih.gov |

| 5-substituted-2-aminotetralin (5-SAT) | α2A- and α2C-Adrenergic Receptors | 1 µs | Receptor conformational changes consistent with agonist and inverse agonist activity. | acs.org |

| 5-substituted-2-aminotetralin (5-SAT) | 5-HT7 and 5-HT1A Receptors | Not specified | Rationalization of receptor selectivity and stereoselective affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminotetralin derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of new analogs with improved affinity and selectivity.

A 3D-QSAR study on a series of 5-SAT analogs targeting the 5-HT7 and 5-HT1A receptors provided valuable insights into the structural requirements for affinity and selectivity. nih.gov The resulting models indicated that steric bulk at the C(5)-position of the tetralin ring is favorable for 5-HT7 receptor selectivity, while steric and hydrophobic extensions at the C(2)-amino position enhance selectivity for the 5-HT1A receptor. nih.gov These findings provide a predictive framework for designing new ligands with a desired selectivity profile.

The predictive power of QSAR models relies on the quality of the initial dataset and the statistical validation of the model. A robust QSAR model can be a powerful tool in virtual screening and lead optimization, allowing for the rapid assessment of the potential activity of novel, yet-to-be-synthesized compounds.

Table 3: Summary of 3D-QSAR Findings for 5-Substituted-2-Aminotetralin (5-SAT) Analogs

| Receptor Target | Favorable Structural Features for Selectivity | QSAR Model Insights | Reference |

| 5-HT7 | Steric extensions at the C(5)-position | Improved selectivity over 5-HT1A | nih.gov |

| 5-HT1A | Steric and hydrophobic extensions at the C(2)-amino position | Imparted 5-HT1A selectivity | nih.gov |

De Novo Ligand Design Strategies Based on the Aminotetralin Scaffold

Structure-based de novo design would begin with the known binding site of a target receptor, such as a serotonin or adrenergic receptor. The essential interactions observed for the aminotetralin scaffold, like the ionic bond with the conserved aspartate, would be used as a starting point. Algorithms could then be employed to "grow" a molecule within the binding pocket, adding fragments that complement the shape and chemical environment of the active site.

Fragment-based approaches could also be utilized, where the aminotetralin core is used as a central scaffold, and different chemical fragments are computationally attached and evaluated for their potential to improve binding affinity and selectivity. The insights gained from docking, MD simulations, and QSAR studies on existing aminotetralin derivatives would be invaluable in guiding these de novo design efforts. For instance, the knowledge that bulky substituents at the 5-position can enhance 5-HT7 selectivity could be used to direct the design of new ligands with this specific profile. nih.gov The ultimate goal of de novo design is to propose novel, synthetically accessible molecules with improved pharmacological properties, which can then be synthesized and tested experimentally.

S 6 Methoxy 2 Aminotetralin Hydrochloride As a Versatile Chemical Intermediate in Drug Discovery Research

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

(S)-6-methoxy-2-aminotetralin hydrochloride serves as a fundamental chiral building block in the synthesis of more complex molecular structures for pharmaceutical development. The 2-aminotetralin core is recognized in medicinal chemistry as a "privileged scaffold," a framework that can bind to a variety of biological targets. This characteristic makes it an invaluable starting point for creating advanced pharmaceutical intermediates.

A primary application of this compound is as a key precursor for synthesizing agonists for dopamine (B1211576) and serotonin (B10506) receptors. For instance, it is a crucial intermediate in the total synthesis of Rotigotine, a dopamine receptor agonist used in the management of Parkinson's disease. google.com The synthesis of Rotigotine from this starting material highlights the utility of the aminotetralin core in constructing therapeutically significant molecules.

Furthermore, this compound is employed in stereoselective synthetic routes to produce advanced heterocyclic scaffolds. A notable example is its use in the synthesis of (2S)-FPIP, a serotonin 5-HT1 agonist. nih.gov The synthesis involves a cyclization reaction of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl (an isomer of the subject compound, demonstrating the utility of the core structure) with bis(2-chloroethyl)amine (B1207034) HCl. nih.gov This transformation demonstrates how the simple aminotetralin structure can be elaborated into more complex, polycyclic systems designed for specific receptor interactions. The inherent stereochemistry of the starting material is critical, as it dictates the final stereochemistry of the resulting, more complex, scaffold.

The versatility of the aminotetralin scaffold is a key reason for its widespread use. It provides a rigid framework that can be systematically modified, allowing chemists to construct intricate molecular architectures essential for drug discovery and development. nbinno.com

Table 1: Examples of Synthetic Transformations

| Starting Material | Reagent(s) | Resulting Intermediate/Scaffold Type | Application |

|---|---|---|---|

| (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl | bis(2-chloroethyl)amine HCl | Piperazine-fused tetralin | Synthesis of 5-HT1 Agonists nih.gov |

| 5-methoxy-2-tetralone (precursor) | R-(+)-α-phenylethylamine, then reduction | (S)-2-amino-5-methoxytetralin | Precursor for Rotigotine google.com |

Contribution to the Development of Novel Therapeutic Lead Compounds

The molecular framework provided by this compound is instrumental in the development of novel therapeutic lead compounds, particularly for neurological and psychiatric conditions. The 2-aminotetralin scaffold has proven to be an adaptable template for designing ligands with high affinity and improved selectivity for specific receptor subtypes, a significant challenge in drug design due to the high homology among receptor families like serotonin and dopamine.

This intermediate is a precursor in the synthesis of N-0923, a potent and selective dopamine D2 agonist. Its structure has also guided the development of highly selective agonists for serotonin receptors. For example, research into 2-aminotetralin-type compounds has led to the development of selective 5-HT1 agonists. nih.gov While not directly synthesized from the 6-methoxy isomer, compounds like NLX-112, a highly selective 5-HT1A receptor full agonist that has entered clinical trials for Parkinson's disease, belong to this structural class and illustrate the therapeutic potential of the aminotetralin core. nih.gov

The process of "scaffold hopping," where a known active core structure is replaced with a novel one to improve properties or find new intellectual property, often utilizes well-established privileged scaffolds like 2-aminotetralin as a reference or starting point. By making targeted structural modifications to the aminotetralin core—such as adding or altering substituents on the aromatic ring or the amino group—researchers can fine-tune the pharmacological profile of the resulting compounds. This allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, which is a critical step in the drug discovery pipeline. The development of various selective phosphodiesterase 5 (PDE5) inhibitors from a 1,5-diaryl pyrazole (B372694) scaffold was inspired by a similar principle of modifying a known active compound's core structure. nih.gov

Table 2: Therapeutic Targets and Derived Compound Classes

| Scaffold Base | Therapeutic Target | Example Compound Class / Specific Compound | Disease Area |

|---|---|---|---|

| 2-Aminotetralin | Dopamine D2/D3 Receptors | Rotigotine, N-0923 | Parkinson's Disease google.com |

| 2-Aminotetralin | Serotonin 5-HT1A/1B/1D Receptors | 5-HT1 Agonists (e.g., NLX-112 structural class) | Parkinson's Disease, Migraine nih.gov |

Utility in High-Throughput Synthesis and Combinatorial Chemistry Libraries

The structural features of this compound make it an excellent building block for high-throughput synthesis (HTS) and the creation of combinatorial chemistry libraries. escholarship.org These techniques are designed to rapidly generate large numbers of diverse compounds for biological screening, accelerating the pace of drug discovery. nih.govstrath.ac.uk

The utility of this compound in this context stems from two key attributes: its status as a privileged scaffold and the presence of a reactive primary amine. The rigid tetralin core provides a consistent three-dimensional structure, while the primary amine serves as a versatile chemical handle for diversification.

In a typical combinatorial approach, the aminotetralin core would be reacted in parallel with a large collection of diverse building blocks. lut.fi For example, using automated parallel synthesis platforms, the hydrochloride salt can be neutralized and then reacted with hundreds of different carboxylic acids (to form an amide library), sulfonyl chlorides (to form a sulfonamide library), or aldehydes/ketones via reductive amination (to form a secondary amine library). Each reaction is performed in a separate well of a microtiter plate, allowing for the rapid production of a library containing hundreds or thousands of unique, but structurally related, compounds. nih.gov

These libraries can then be screened en masse against biological targets to identify "hits"—compounds that show activity. escholarship.org The consistent core structure of the library, derived from the aminotetralin scaffold, allows for the establishment of clear structure-activity relationships (SAR). This data is crucial for the subsequent phase of lead optimization, where the initial hits are refined to produce more potent and selective drug candidates. nih.gov The application of high-throughput chemistry enables the rapid exploration of the chemical space around the aminotetralin scaffold, significantly increasing the efficiency of identifying novel lead compounds. strath.ac.uk

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets Beyond Monoamine Receptors

While the primary focus of aminotetralin research has been on dopamine (B1211576) and serotonin (B10506) receptors, the versatility of the aminotetralin scaffold suggests its potential to interact with a wider range of biological targets. Emerging research is beginning to explore these possibilities, which could lead to treatments for a broader spectrum of diseases.

One area of interest is the investigation of aminotetralin derivatives as modulators of other neurotransmitter systems, such as melatonin (B1676174) receptors. Certain compounds within this class have been shown to act as agonists at these receptors, indicating a potential role in regulating the melatonergic system. Another potential, non-CNS target that has been explored for related structures is the P-glycoprotein (P-gp). In one study, a series of 6-methoxy-2-arylquinoline analogues, which share a methoxy-substituted bicyclic core, were designed and synthesized as P-glycoprotein inhibitors. nih.govnih.gov P-gp is an efflux pump that contributes to multidrug resistance in cancer cells, and inhibitors of this protein are of significant therapeutic interest. nih.gov These initial findings encourage further exploration of how modifications to the aminotetralin scaffold can direct its activity toward novel and diverse biological targets, potentially leading to drugs with unique mechanisms of action.

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

Traditional synthetic routes to chiral 2-aminotetralins often involve classical racemic synthesis followed by chiral resolution, which can be inefficient and result in low yields of the desired enantiomer. google.com For instance, older methods for producing (S)-2-amino-5-methoxytetralin using chiral resolution with (S)-Mandelic acid reported yields as low as 17-23.5%. google.com To overcome these limitations, modern research is focused on developing more advanced, sustainable, and efficient synthetic methodologies.

Key Advanced Synthetic Strategies:

| Methodology | Description | Advantages |

| Asymmetric Induction | This method introduces a chiral auxiliary (e.g., R-(+)-α-phenylethylamine) to guide the stereochemical outcome of the reaction, producing the desired enantiomer directly. google.comgoogle.com | Significantly higher yields (e.g., ~69%) and high enantiomeric purity (e.g., 99.9% ee), shorter synthetic path, lower cost, and less pollution. google.comgoogle.com |

| Biocatalytic Approaches | These methods utilize enzymes, such as imine reductases (IREDs) or transaminases, to catalyze key steps in the synthesis with high stereoselectivity. researchgate.netresearchgate.net | Highly enantioselective, operates under mild conditions, and offers a greener alternative to traditional chemical methods. researchgate.netresearchgate.net |

| Chemoenzymatic Synthesis | This approach combines enzymatic steps with traditional chemical reactions to create a highly efficient and convergent synthesis route. It has been successfully used for the total synthesis of drugs like Rotigotine. researchgate.net | High overall yield and excellent enantiomeric excess (ee). researchgate.net |

These modern approaches, particularly those employing biocatalysis, align with the principles of green chemistry by reducing waste and improving efficiency. researchgate.net The development of such methodologies is crucial for the sustainable and cost-effective production of enantiomerically pure aminotetralin-based pharmaceutical agents.

Integration of Artificial Intelligence and Machine Learning in Aminotetralin-Based Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to aminotetralin-based research holds significant promise. jsr.orgnih.gov These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design of novel drug candidates. nih.govmdpi.com

In the context of aminotetralin research, AI and ML can be applied in several key areas:

Target Identification and Validation: Machine learning algorithms can analyze complex biological data to identify and validate novel therapeutic targets for aminotetralin derivatives beyond the classical monoamine receptors. nih.gov

Virtual Screening and Hit Discovery: AI can be used to screen massive virtual libraries of aminotetralin analogues against specific biological targets, prioritizing compounds with the highest predicted binding affinity and a lower chance of off-target effects. mdpi.com This accelerates the identification of promising lead compounds. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new aminotetralin-based molecules with optimized properties. nih.gov These algorithms can learn the relationships between chemical structures and biological activities to generate novel candidates tailored for high potency and selectivity. nih.govnih.gov

ADMET Prediction: AI and ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. mdpi.com This helps to de-risk development by identifying compounds with unfavorable pharmacokinetic or safety profiles before significant resources are invested. mdpi.comastrazeneca.com

By leveraging these powerful computational approaches, researchers can more efficiently navigate the vast chemical space of aminotetralin derivatives, accelerating the discovery and development of the next generation of therapeutics. nih.govastrazeneca.com

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-6-methoxy-2-aminotetralin hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a method using HCl reflux (4 hours) followed by crystallization yields a white solid, confirmed via (DO, δ 1.75–3.13 ppm) to ensure structural fidelity . Key parameters include:

- Reagent : 6M HCl under reflux.

- Purification : Crystallization to isolate the hydrochloride salt.

- Characterization : NMR spectroscopy to verify stereochemistry and purity.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : in DO resolves proton environments (e.g., methoxy group at δ ~3.06–3.13 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Chiral HPLC : Ensures enantiomeric purity by separating (S)- and (R)-isomers.

- Melting Point Analysis : Confirms crystalline consistency and absence of impurities.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (OSHA HCS guidelines recommend immediate fresh air exposure if inhaled) .

- Storage : Room temperature in airtight, light-resistant containers.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from variations in:

- Enantiomeric Purity : Use chiral HPLC to quantify (S)-isomer content.

- Assay Conditions : Standardize cell lines, solvent systems (e.g., DMSO concentration), and control groups.

- Impurity Profiling : Employ LC-MS to identify side products (e.g., demethylated analogs) that may interfere with activity .

Q. What strategies mitigate stereochemical degradation during scale-up synthesis?

Methodological Answer:

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates.

- Temperature Control : Maintain reflux conditions to prevent racemization.

- Catalyst Optimization : Asymmetric catalysts (e.g., chiral ligands) enhance enantioselectivity. Evidence from analogous compounds shows that demethylation under acidic conditions can alter stereochemistry, necessitating pH stabilization .

Q. How can mechanistic studies differentiate between receptor-mediated and non-specific interactions of this compound?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -analogs) to measure displacement in target receptors.

- Knockout Models : Compare activity in wild-type vs. receptor-deficient cell lines.

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., serotonin receptors, based on structural analogs like MMDA-2) .

Data Contradiction Analysis

Q. Why do different studies report varying yields in the final synthesis step?

Critical Factors:

- Crystallization Conditions : Solvent polarity (e.g., ethanol vs. acetone) affects salt precipitation efficiency.

- Acid Concentration : Excess HCl may lead to byproduct formation (e.g., demethylation at the methoxy group) .

- Resolution Method : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can improve yield but requires precise stoichiometry .

Q. Table 1: Synthesis Optimization Parameters

Key Takeaways

- Synthesis : Prioritize enantioselective methods with rigorous NMR validation.

- Characterization : Combine chiral HPLC and MS for comprehensive purity assessment.

- Biological Studies : Standardize assays and account for stereochemical stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.